molecular formula C12H10N2O B3355373 (1-Acetyl-1H-indol-3-yl)acetonitrile CAS No. 62485-98-7

(1-Acetyl-1H-indol-3-yl)acetonitrile

Cat. No.: B3355373
CAS No.: 62485-98-7
M. Wt: 198.22 g/mol
InChI Key: QVXKKOGYIMENPO-UHFFFAOYSA-N
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Description

(1-Acetyl-1H-indol-3-yl)acetonitrile is a synthetically valuable indole derivative designed for advanced research and development. Its molecular structure, featuring an acetonitrile group at the 3-position of a 1-acetyl-indole scaffold, makes it a key synthetic intermediate for accessing a diverse range of complex molecules. Researchers can utilize this compound as a crucial building block in the synthesis of various indole-based heterocycles, which are core structures in many pharmacologically active compounds . Indole derivatives are extensively investigated for their broad biological activities. While the specific profile of this compound is subject to ongoing research, closely related indolyl-3-acetonitrile analogs have demonstrated significant promise in scientific studies. For instance, certain derivatives have been reported to exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models . Furthermore, indole-based compounds are a major focus in medicinal chemistry for their documented antitumor and antiviral activities, acting through mechanisms such as cell cycle arrest, promotion of apoptosis, and inhibition of specific enzymatic targets . This compound is presented as a high-purity chemical for research applications only. It is ideally suited for use in drug discovery programs, methodological synthesis studies, and as a precursor for the development of novel bioactive molecules. This compound is intended for use by qualified researchers in laboratory settings. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-acetylindol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)14-8-10(6-7-13)11-4-2-3-5-12(11)14/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXKKOGYIMENPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489126
Record name (1-Acetyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62485-98-7
Record name (1-Acetyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Acetyl 1h Indol 3 Yl Acetonitrile

Convergent and Divergent Synthesis Strategies

Convergent and divergent syntheses represent two distinct philosophical approaches to the construction of complex molecules like (1-Acetyl-1H-indol-3-yl)acetonitrile. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. In contrast, a divergent approach begins with a common core structure that is subsequently elaborated into a variety of related compounds.

For this compound, a divergent strategy might start with the indole (B1671886) scaffold and introduce the acetyl and acetonitrile (B52724) groups in a stepwise fashion. This allows for the creation of a library of related compounds by varying the functional groups introduced at each step.

Sequential Functionalization Approaches

Sequential functionalization is a common and reliable method for the synthesis of this compound. This strategy involves the stepwise introduction of the required functional groups onto a pre-existing indole core. The order of these functionalization steps can be varied to optimize yield and purity.

One of the most direct routes to this compound involves the N-acetylation of indole-3-acetonitrile (B3204565). This reaction is typically achieved using standard acetylating agents. Acetic anhydride (B1165640) is a commonly employed reagent for this transformation, often in the presence of a base or a catalyst. The reaction proceeds by the nucleophilic attack of the indole nitrogen on the carbonyl carbon of the acetylating agent.

The choice of solvent and reaction conditions can significantly influence the outcome of the N-acetylation. While some methods are performed under catalyst-free conditions, others utilize catalysts to enhance the reaction rate and yield.

Table 1: Reaction Conditions for N-acetylation of Indole Derivatives

Acetylating AgentCatalyst/BaseSolventTemperatureYield
Acetic anhydrideSodium acetate (B1210297)Acetic acidRefluxModerate to Good
Acetic anhydrideNoneNeatRoom TemperatureGood to Excellent
AcetonitrileAluminaAcetonitrile200°C (Flow)Good
ThioestersCesium carbonateXylene140°CModerate to Good

This table presents a summary of various reported conditions for the N-acetylation of indole derivatives, which are applicable to indole-3-acetonitrile.

An alternative sequential approach involves the introduction of the acetonitrile group at the C3 position of an N1-acetylindole precursor. The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution. Therefore, an electrophilic source of the "CH2CN" group is required.

One common method for this transformation is the reaction of N1-acetylindole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a Lewis acid or under photoredox catalysis. Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H cyanomethylation of various heterocycles, including indoles. This method often utilizes a photocatalyst, such as an iridium complex, to generate an acetonitrile radical from a suitable precursor like bromoacetonitrile.

Table 2: Reagents for C3-Cyanomethylation of Indoles

ReagentCatalyst/ConditionsDescription
BromoacetonitrileIr(ppy)3 / Blue LEDPhotoredox-catalyzed radical cyanomethylation.
ChloroacetonitrileLewis Acid (e.g., AlCl3)Friedel-Crafts type alkylation.
(Cyanomethyl)zinc chloridePalladium catalystNegishi cross-coupling with a C3-halogenated N1-acetylindole.

This table outlines potential reagents and conditions for the introduction of an acetonitrile group at the C3 position of an N-acetylated indole.

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. acs.orgnih.gov

A one-pot synthesis of this compound would ideally involve the simultaneous or sequential addition of reagents to an indole precursor to introduce both the N1-acetyl and C3-acetonitrile groups without the isolation of intermediates. While a specific one-pot procedure for this exact molecule is not extensively documented, the principles of MCRs can be applied to design such a synthesis. researchgate.net

For instance, a possible one-pot strategy could involve the reaction of indole with an acetylating agent and a cyanomethylating agent in the presence of a suitable catalyst that promotes both N-acetylation and C3-alkylation. The reaction conditions would need to be carefully optimized to control the selectivity and prevent side reactions.

Cascade reactions, also known as tandem or domino reactions, are processes in which a single starting material undergoes a series of intramolecular transformations to form a complex product in a single synthetic operation. These reactions are highly efficient as they minimize the number of purification steps and reduce waste.

A hypothetical cascade reaction for the synthesis of this compound could be envisioned starting from a suitably functionalized aniline derivative. For example, an ortho-alkynyl aniline could undergo a cyclization-functionalization cascade. While specific examples leading directly to the target molecule are scarce, the development of novel cascade reactions for the synthesis of functionalized indoles is an active area of research. acs.orgnih.govnih.gov

Catalytic Systems and Conditions

The introduction of the cyanomethyl group at the C3 position of the indole ring and the subsequent or prior N-acetylation are pivotal steps that can be achieved through various catalytic approaches. These methods are designed to control reactivity and enhance yield.

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct metal-catalyzed cyanomethylation of 1-acetylindole is not extensively documented, related metal-free oxidative methods have been developed for similar structures like oxindoles and fluorenes. These reactions can introduce a cyanomethylene group by activating the C(sp3)-H bond of alkyl nitriles under oxidative conditions, proceeding through a radical-based mechanism nih.gov. Such protocols are operationally simple and demonstrate good functional group compatibility, suggesting a potential pathway for the synthesis of highly functionalized indoles nih.gov. The development of these methods highlights a move away from traditional metal catalysts towards more sustainable, metal-free systems for creating hindered nitrile-derived structures nih.gov.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis researchgate.net. It is particularly valuable in pharmaceutical synthesis as it avoids contamination with potentially toxic metal ions researchgate.net. While specific organocatalytic routes to this compound are not prominently featured in the literature, the principles of organocatalysis are widely applied to the functionalization of the indole core. These catalysts operate through various activation modes, including iminium ion formation, hydrogen bonding, and Brønsted/Lewis acid-base interactions, to achieve high levels of stereoselectivity in the synthesis of complex chiral molecules derived from indoles researchgate.net.

Acid- and base-mediated reactions are fundamental to the synthesis of indole derivatives. A notable pathway to the indole-acetonitrile core involves the conversion of 3-(2-nitroethyl)-1H-indole precursors. This transformation can be efficiently promoted using a base in conjunction with reagents like phosphoryl chloride (POCl₃) nih.gov. The reaction proceeds through the in-situ generation of a reactive nitronate species, which then undergoes rearrangement to form the target acetonitrile nih.gov. Optimization of this reaction has shown that using reagents like POCl₃ with a base such as triethylamine in a solvent like benzene (B151609) can afford the desired product in good yields nih.gov.

The final N-acetylation step to produce this compound from indole-3-acetonitrile is typically achieved using acetic anhydride. This reaction can be promoted by bases like triethylamine or pyridine (B92270) reading.ac.uknih.gov. For instance, the acetylation of ethyl 1H-indole-3-carboxylate has been successfully carried out using acetic anhydride in pyridine nih.gov. Similarly, base-promoted cascade reactions are employed in the synthesis of other nitrogen-containing heterocycles, demonstrating the versatility of base catalysis in constructing complex molecular architectures nih.gov.

Table 1: Optimization of Base-Promoted Conversion of 3-(2-Nitroethyl)-1H-indole to 2-(1H-indol-2-yl)acetonitrile nih.gov

EntryAcid Derivative/Reagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Yield (%)
1HCOOH (2.0)NEt₃ (4.0)C₆H₆800
2CH₃COOH (2.0)NEt₃ (4.0)C₆H₆800
3PCl₃ (2.0)NEt₃ (4.0)C₆H₆805
4SOCl₂ (1.0)NEt₃ (4.0)C₆H₆8035
5POCl₃ (2.0)NEt₃ (excess)C₆H₆8053
6POCl₃ (2.0)NEt₃ (4.0)C₆H₆2072 (isolated)
7POCl₃ (2.0)NEt₃ (4.0)Acetone5645
8POCl₃ (2.0)NEt₃ (4.0)CH₂Cl₂4255

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound, this involves the use of alternative energy sources like microwaves and the reduction or elimination of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) is a valuable technique that dramatically reduces reaction times and often improves yields nih.govtandfonline.com. The synthesis of N-acetylated indoles is particularly amenable to this technology. For example, the synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives from 2-[(carboxymethyl)amino]benzoic acids was achieved in just one minute under microwave irradiation at 80°C, using triethylamine as a base and acetic anhydride as the acetylating agent, with yields ranging from 34-71% reading.ac.ukreading.ac.uk.

Similarly, the C3-acylation of indole to produce 3-acetylindole (B1664109) has been efficiently carried out using a heterogeneous and recyclable H-ZSM-5 zeolite catalyst under microwave conditions. This method resulted in 100% conversion and 95% selectivity for the desired product, proving to be 65 to 80 times faster than conventional heating methods ijcrt.org. These examples strongly suggest that the N-acetylation of indole-3-acetonitrile could be significantly accelerated and made more efficient using microwave irradiation.

Table 2: Microwave-Assisted Synthesis of Acetylated Indole Derivatives

ProductStarting MaterialCatalyst/BaseSolventPower/TempTimeYieldSource
1-Acetyl-1H-indol-3-yl acetate2-[(Carboxymethyl)amino]benzoic acid & Ac₂OTriethylamine-300 W / 80°C1 min34-71% reading.ac.ukreading.ac.uk
3-AcetylindoleIndole & Acetic AnhydrideH-ZSM-5-150 W / 100°C2 min95% ijcrt.org

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under microwave irradiation, provide a clean, efficient, and economical alternative tandfonline.com. The acylation of indole using the H-ZSM-5 catalyst was performed under solvent-free conditions, highlighting the potential for a greener process applicable to industrial-scale synthesis ijcrt.org. Furthermore, multicomponent reactions for the synthesis of complex indole-containing heterocycles have been successfully performed in water under microwave irradiation, achieving high yields of 85-98% tandfonline.com. These methodologies demonstrate the feasibility of adapting the synthesis of this compound to solvent-free or aqueous systems, thereby reducing environmental impact.

Atom Economy and Reaction Efficiency Optimization

N-Acetylation of Indole-3-acetonitrile: A Comparative Analysis

A common and straightforward method for the synthesis of this compound is the N-acetylation of the readily available precursor, indole-3-acetonitrile. The choice of acetylating agent is paramount in this step for maximizing atom economy.

A comparison of two common acetylating agents, acetyl chloride and acetic anhydride, illustrates this point.

Reaction with Acetyl Chloride: In this reaction, indole-3-acetonitrile is treated with acetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Acetic Anhydride: Acetic anhydride is another widely used acetylating agent. This reaction produces acetic acid as a byproduct, which is less hazardous than hydrochloric acid.

The theoretical atom economy for these two reactions can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Below is a comparative data table for the N-acetylation of indole-3-acetonitrile.

Acetylating AgentReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Acetyl ChlorideIndole-3-acetonitrile + Acetyl ChlorideThis compoundHCl83.2%
Acetic AnhydrideIndole-3-acetonitrile + Acetic AnhydrideThis compoundAcetic Acid76.7%

While the reaction with acetyl chloride shows a higher theoretical atom economy, the corrosive and hazardous nature of the HCl byproduct must be considered. The reaction with acetic anhydride, which produces the more benign acetic acid as a byproduct, is often preferred from a safety and environmental standpoint, despite its lower atom economy.

Optimizing Reaction Efficiency

Beyond the choice of reagents, several other factors can be optimized to enhance reaction efficiency:

Catalysis: The N-acetylation of indoles can be performed under various catalytic conditions. Base-catalyzed reactions, using reagents like sodium carbonate, are common. bohrium.com The use of catalytic amounts of a non-toxic and recyclable catalyst would be a significant step towards a greener synthesis.

Solvent Selection: Traditional syntheses may employ chlorinated or polar aprotic solvents. A shift towards greener solvents, such as acetonitrile or even aqueous media under certain conditions, can drastically reduce the environmental impact of the synthesis. researchgate.net The use of microwave irradiation has also been shown to accelerate reactions in some indole syntheses, potentially reducing reaction times and energy consumption. tandfonline.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial. For instance, some N-acylation reactions of indoles can be carried out at elevated temperatures to achieve good yields. nih.gov However, milder reaction conditions are generally preferred to minimize energy consumption and potential side reactions.

Alternative Synthetic Strategies and Their Potential for Optimization

An alternative approach to the synthesis of this compound could involve the C3 cyanation of a pre-acetylated indole. This would reverse the order of the synthetic steps.

Electrochemical Cyanation: Recent advances in electrochemistry offer a sustainable alternative to traditional cyanation methods, which often rely on toxic cyanide salts. An electrochemical approach for the C-H cyanation of indoles has been reported, obviating the need for transition-metal catalysts and chemical oxidants. organic-chemistry.org This method could potentially be adapted for the cyanation of 1-acetyl-1H-indole, offering a greener route to the target molecule.

Further research into one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, could also lead to significant improvements in efficiency by reducing the need for intermediate purification steps, thereby minimizing solvent use and waste generation.

Chemical Reactivity and Derivatization Studies of 1 Acetyl 1h Indol 3 Yl Acetonitrile

Functional Group Transformations at the Acetonitrile (B52724) Moiety

The acetonitrile functional group is a versatile precursor for synthesizing a range of other functionalities, including carboxylic acids, amines, and aldehydes, and can participate in the construction of new heterocyclic rings.

The nitrile group (-C≡N) of (1-Acetyl-1H-indol-3-yl)acetonitrile can be hydrolyzed to produce (1-Acetyl-1H-indol-3-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions, typically proceeding through an intermediate amide. doubtnut.com

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. doubtnut.com

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to yield the amide intermediate. Subsequent hydrolysis of the amide liberates the carboxylate salt and ammonia. A potential consideration under strong basic conditions is the concurrent hydrolysis of the N-acetyl group, which could lead to the formation of indole-3-acetic acid. youtube.com The synthesis of the parent indole-3-acetic acid from indole-3-acetonitrile (B3204565) is a well-established process. rsc.org

Table 1: Conditions for Nitrile Hydrolysis

Condition Reagents & Solvents Intermediate Final Product
Acidic H₂O, H₂SO₄ or HCl (1-Acetyl-1H-indol-3-yl)acetamide (1-Acetyl-1H-indol-3-yl)acetic acid

The nitrile group is readily reduced to afford primary amines or, by careful selection of reagents and conditions, can be partially reduced to an aldehyde.

Reduction to Amine: The complete reduction of the nitrile yields 2-(1-Acetyl-1H-indol-3-yl)ethan-1-amine, an N-acetylated tryptamine (B22526) derivative. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The synthesis of tryptamine from indole-3-acetonitrile via LiAlH₄ reduction is a classic example of this reaction. nih.gov

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde, yielding (1-Acetyl-1H-indol-3-yl)acetaldehyde, can be achieved using sterically hindered hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is particularly effective for this purpose. masterorganicchemistry.comyoutube.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. DIBAL-H first coordinates to the nitrile nitrogen, followed by an intramolecular hydride transfer. The resulting N-aluminyl imine intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde. masterorganicchemistry.comyoutube.comacs.org

Table 2: Reduction Reactions of the Nitrile Group

Target Functionality Reagent Typical Conditions Product
Primary Amine Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, reflux 2-(1-Acetyl-1H-indol-3-yl)ethan-1-amine

The nitrile group is a valuable synthon for constructing various nitrogen-containing heterocycles through cyclization reactions.

Tetrazole Formation: The nitrile can undergo a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide (NaN₃), to form a tetrazole ring. This reaction yields 5-((1-Acetyl-1H-indol-3-yl)methyl)-1H-tetrazole. The process is often catalyzed by Lewis acids like zinc bromide or can be performed under continuous-flow conditions at high temperatures. scispace.com This method provides a direct route to convert the nitrile into a common carboxylic acid bioisostere. nih.govrug.nl

Pyrazole (B372694) Formation: While direct cyclization is not typical, the acetonitrile moiety can be elaborated to facilitate pyrazole synthesis. For instance, condensation of an indole-3-acetonitrile derivative with a suitable ester under basic conditions can form a β-ketonitrile. This intermediate, 3-(1-Acetyl-1H-indol-3-yl)-3-oxopropanenitrile, can then react with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to undergo cyclocondensation, forming an aminopyrazole derivative, specifically 5-amino-3-((1-acetyl-1H-indol-3-yl)methyl)-1H-pyrazole. Related syntheses have been reported starting from 3-(1H-indol-3-yl)-3-oxopropanenitrile. researchgate.net

The methylene (B1212753) (-CH₂-) group in this compound is an "active methylene" group because it is positioned between two electron-withdrawing groups: the nitrile and the indole (B1671886) ring system. This acidity allows it to be deprotonated by a weak base to form a nucleophilic carbanion.

This carbanion can participate in Knoevenagel condensation reactions with aldehydes or ketones. wikipedia.orgsigmaaldrich.com The reaction, typically catalyzed by a weak amine base like piperidine (B6355638) or pyridine (B92270), involves the nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde (e.g., benzaldehyde). This is followed by a dehydration step to yield an α,β-unsaturated product, in this case, 2-(1-Acetyl-1H-indol-3-yl)-3-phenylacrylonitrile. wikipedia.org This reaction provides a powerful method for carbon-carbon bond formation and the synthesis of highly conjugated systems. Multi-component reactions involving indoles, aldehydes, and other active methylene compounds like malononitrile (B47326) are also well-documented. rsc.org

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the N-acetyl group significantly influences this reactivity.

In a standard indole, the C3 position is the most nucleophilic and the preferred site for electrophilic attack. niscpr.res.inpearson.com However, in this compound, this position is already substituted. Furthermore, the N-acetyl group is electron-withdrawing, which deactivates the indole ring system towards electrophilic substitution compared to an unsubstituted indole.

When the C3 position is blocked, electrophilic substitution typically occurs at either the C2 position of the pyrrole (B145914) ring or, more commonly, on the benzene (B151609) ring at the C4, C5, C6, or C7 positions. quimicaorganica.org The precise location depends on the specific electrophile and the reaction conditions. Studies on closely related 3-substituted indoles provide strong predictive power. For example, the nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu Similarly, bromination of 1-substituted-3-acetylindoles has been shown to occur at the C6-position. niscpr.res.in Electrophilic bromination of indole-3-acetonitrile itself can be directed to the C2 position under certain conditions. Therefore, for this compound, electrophilic attack is expected to favor the C6 position, with potential for C4 or C2 substitution as minor pathways.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product Expected Minor Product(s)
Nitration NO₂⁺ (from HNO₃/H₂SO₄) (1-Acetyl-6-nitro-1H-indol-3-yl)acetonitrile (1-Acetyl-4-nitro-1H-indol-3-yl)acetonitrile
Bromination Br⁺ (from Br₂ in dioxane) (1-Acetyl-6-bromo-1H-indol-3-yl)acetonitrile (1-Acetyl-2-bromo-1H-indol-3-yl)acetonitrile

Nucleophilic Attack and Ring Transformations

The acetonitrile and N-acetyl moieties of this compound present primary sites for nucleophilic attack. The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by nucleophiles. For instance, in analogous compounds like 1H-Pyrrole-3-acetonitrile, organometallic reagents such as Grignard reagents can attack the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed. Similarly, the carbonyl carbon of the N-acetyl group on the target compound is an electrophilic center.

The indole ring itself is generally electron-rich and thus more susceptible to electrophilic rather than nucleophilic attack. However, the reactivity can be influenced by the substituents. In related isatin (B1672199) derivatives, the nature of the nucleophile and the substituents on the indole nitrogen can dictate the chemoselectivity of the reaction. researchgate.net While direct ring transformations initiated by nucleophilic attack on the indole core of this compound are not widely reported, such transformations often require harsh conditions or specific activating groups.

Oxidation and Reduction Processes of the Indole Core

The indole nucleus and the acetonitrile group can undergo various oxidation and reduction reactions. The electron-rich indole ring can be oxidized, while the nitrile group is susceptible to reduction.

Oxidation: In related indole derivatives, the indole ring can be oxidized using various reagents. For example, 2-(4,6-difluoro-1H-indol-3-yl)acetonitrile can be oxidized with agents like potassium permanganate (B83412) to yield the corresponding carboxylic acid, indicating the cleavage of the indole ring under strong oxidizing conditions. evitachem.com Milder oxidation could potentially target the C2-C3 double bond to form oxindole (B195798) derivatives.

Reduction: The nitrile group is readily reduced to a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com This transformation converts the acetonitrile moiety into a 2-(1-acetyl-1H-indol-3-yl)ethanamine, a valuable building block for further synthesis. A new method has also been developed for synthesizing (3-indolyl)acetonitriles through the reduction of (3-indolyl)hydroxamic acids with phosphorus trichloride. researchgate.net

ProcessReagent ExamplePotential ProductReference
Nitrile ReductionLithium aluminum hydride (LiAlH₄)2-(1-Acetyl-1H-indol-3-yl)ethanamine evitachem.com
Indole Oxidation (Strong)Potassium permanganate (KMnO₄)Ring-opened carboxylic acid products evitachem.com
Indole ReductionCatalytic Hydrogenation (e.g., Raney Ni)(1-Acetyl-2,3-dihydro-1H-indol-3-yl)acetonitrile researchgate.net

Transformations and Stability of the N1-Acetyl Group

The N1-acetyl group plays a crucial role in modulating the stability and reactivity of the indole ring. Its removal or modification is a key strategic step in many synthetic pathways.

Selective Deacetylation Strategies

The removal of the N-acetyl group to yield the parent indole, 2-(1H-indol-3-yl)acetonitrile, can be achieved under various conditions. The choice of method depends on the desired chemoselectivity and the presence of other sensitive functional groups.

Base-catalyzed hydrolysis is a common method. For instance, treatment of 1-acyl-3-acetylindoles with potassium hydroxide (KOH) in aqueous methanol (B129727) effectively removes the N-acyl group. researchgate.net Mild, acidic conditions can also be employed. An efficient deacetylation of alcohol acetates has been demonstrated using a catalytic amount of acetyl chloride in methanol, a method that could be applied to N-acetylindoles. researchgate.net

MethodReagentsConditionsReference
Base-Catalyzed HydrolysisKOH / aq. MeOHVaries (e.g., reflux) researchgate.net
Mild Acidic Transesterificationcat. Acetyl Chloride in MethanolMild researchgate.net

Influence of the N-Acetyl Group on Indole Ring Reactivity

The N-acetyl group significantly alters the electronic properties of the indole ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution reactions, which typically occur at the C3 position in unsubstituted indoles. This deactivation serves to protect the indole core from unwanted side reactions.

Furthermore, the acetyl group protects the nitrogen atom, preventing it from acting as a nucleophile or base. This protective role is essential in reactions where the indole NH could otherwise interfere, such as in certain coupling or condensation reactions. The presence of a substituent on the indole nitrogen is known to influence the chemoselectivity of reactions at other positions on the ring. researchgate.net For example, Friedel-Crafts acetylation of 1-acylindoles proceeds to give 1-acyl-3-acetylindoles, demonstrating the directing and modulating effect of the N-acyl group. researchgate.net

Synthesis of Complex Indole-Based Heterocycles and Scaffolds

This compound and its deacetylated form, 3-cyanoacetyl indole, are powerful precursors for building more complex, fused heterocyclic systems. The active methylene group adjacent to the nitrile is particularly reactive and facilitates a variety of cyclization reactions.

Fusion with Other Ring Systems (e.g., Furan (B31954), Pyridine, Pyrrole)

The reactivity of the cyanoacetyl moiety is harnessed in multicomponent reactions to construct diverse heterocyclic frameworks fused or appended to the indole core.

Furan Synthesis: Densely functionalized furans can be synthesized via an acid-catalyzed cascade reaction. A study demonstrated that reacting 3-(1H-indol-3-yl)-3-oxopropanenitriles (a close analog) with arylglyoxals, followed by an isocyanide insertion, yields biheterocycles containing furan and indole motifs in high yields. nih.gov

Pyridine Synthesis: The synthesis of indole-substituted pyridines is well-established. A one-pot, four-component condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aldehyde, an acetyl-containing compound (like 3-acetyl-2H-chromenone), and ammonium acetate (B1210297) leads to the formation of highly substituted pyridine rings. nih.gov Another approach involves the Vilsmeier-Haack reaction on N-substituted-3-acetyl indole phenyl hydrazones, which, after cyclization to a pyrazole, can be reacted with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) to yield pyridine derivatives. researchgate.net

Pyrrole Synthesis: While direct fusion to form pyrrolo[3,2-b]indoles from this specific starting material is less documented in the provided sources, the general reactivity suggests potential pathways. The Paal-Knorr synthesis, for example, is a classic method for forming pyrroles from 1,4-dicarbonyl compounds, which could potentially be generated from the acetyl and nitrile functionalities after initial transformations. organic-chemistry.org

Table of Mentioned Compounds

Chemical NameOther NamesMolecular Formula
This compound-C₁₂H₁₀N₂O
2-(1H-indol-3-yl)acetonitrileIndole-3-acetonitrileC₁₀H₈N₂
Isatin-C₈H₅NO₂
1H-Pyrrole-3-acetonitrile-C₆H₆N₂
Potassium permanganate-KMnO₄
Lithium aluminum hydride-LiAlH₄
Sodium borohydride-NaBH₄
Phosphorus trichloride-PCl₃
Potassium hydroxide-KOH
Acetyl chloride-C₂H₃ClO
Methanol-CH₃OH
Furan-C₄H₄O
Pyridine-C₅H₅N
Pyrrole-C₄H₅N
MalononitrilePropanedinitrileC₃H₂N₂
Ethyl cyanoacetate-C₅H₇NO₂
Ammonium acetate-C₂H₇NO₂
3-Cyanoacetyl indole2-(1H-indol-3-yl)-3-oxopropanenitrileC₁₁H₈N₂O

Construction of Polycyclic and Bridged Indole Derivatives

The construction of complex molecular architectures, such as polycyclic and bridged systems, from readily available starting materials is a significant endeavor in synthetic organic chemistry. The indole nucleus is a common feature in many biologically active natural products and pharmaceutical agents, and the development of methods to elaborate this core into more complex polycyclic or bridged frameworks is of considerable interest.

This compound possesses multiple reactive sites that could theoretically be exploited for the construction of additional rings. These include the acetyl group at the N1-position, the nucleophilic C2-position of the indole ring, and the activated methylene and nitrile functionalities of the acetonitrile substituent at the C3-position. A variety of synthetic strategies are commonly employed for the synthesis of polycyclic and bridged indole derivatives, including intramolecular cyclizations and cycloaddition reactions.

However, a comprehensive review of the scientific literature does not yield specific, documented examples of the use of this compound as a direct precursor for the construction of polycyclic or bridged indole derivatives. While numerous methods exist for the synthesis of such complex indole systems, they typically start from other functionalized indole precursors.

For context, the synthesis of polycyclic indoles often involves well-established reactions such as the Fischer indole synthesis, Pictet-Spengler reaction, Bischler-Möhlau indole synthesis, and various transition-metal-catalyzed cyclizations like the Heck reaction and ring-closing metathesis. rsc.orgwikipedia.orgmdpi.com These reactions are powerful tools for building ring systems onto an indole core, but their application using this compound as the starting material has not been reported in the available literature.

Similarly, while the functionalization of indole-3-acetonitrile and its derivatives is an active area of research, these studies primarily focus on modifications of the indole ring or the acetonitrile group rather than on intramolecular cyclizations to form new rings. nih.govnih.gov

Given the absence of direct research findings on this specific topic, no data tables on reaction conditions or yields for the conversion of this compound to polycyclic or bridged derivatives can be provided. Further research would be required to explore the potential of this compound as a building block for such complex heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (1-Acetyl-1H-indol-3-yl)acetonitrile. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques for Complete Structural Assignment

A complete structural assignment of this compound would be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of distinct proton environments and their neighboring protons.

Acetyl Protons: A sharp singlet, integrating to three protons, would be expected for the methyl group of the N-acetyl moiety (N-C(O)CH₃), likely appearing in the range of δ 2.5-2.7 ppm.

Methylene (B1212753) Protons: A singlet corresponding to the two protons of the acetonitrile (B52724) methylene group (-CH₂CN) would be anticipated. Its chemical shift would be influenced by the indole (B1671886) ring, likely appearing around δ 4.0 ppm.

Indole Ring Protons: The protons on the indole core would show characteristic signals in the aromatic region (δ 7.0-8.5 ppm). The H2 proton would likely appear as a singlet. The protons on the benzene (B151609) portion of the indole (H4, H5, H6, H7) would present as a complex pattern of doublets and triplets, with their specific shifts and coupling constants dependent on their electronic environment, which is significantly affected by the electron-withdrawing N-acetyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon: The acetyl carbonyl carbon (C=O) would exhibit a characteristic signal in the downfield region, typically around δ 168-170 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group would appear in the aliphatic region, around δ 24 ppm.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) would have a distinct chemical shift in the range of δ 115-120 ppm.

Methylene Carbon: The methylene carbon (-CH₂CN) would be found in the aliphatic region, typically around δ 15-20 ppm.

Indole Ring Carbons: The eight carbons of the indole ring would show signals in the aromatic region (δ 100-140 ppm). The attachment of the N-acetyl group would cause a noticeable downfield shift for C2 and C7a compared to the unsubstituted indole-3-acetonitrile (B3204565).

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the adjacent protons on the benzene ring of the indole nucleus.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry in derivatives.

Analysis of Regioselectivity and Stereochemistry in Synthesized Derivatives

When synthesizing derivatives of this compound, for instance, by introducing additional substituents onto the indole ring, NMR spectroscopy is critical for determining the outcome of the reaction.

Regioselectivity: The position of a new substituent on the indole ring can be determined by analyzing the changes in the chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum. For example, substitution at the C5 position would alter the signal for the H4, H6, and H7 protons. 2D techniques like HMBC would provide definitive proof by showing long-range correlations from the new substituent (or its protons) to the carbons of the indole ring.

Stereochemistry: For derivatives where new chiral centers are formed, advanced NMR techniques like NOESY can be used to determine the relative stereochemistry. The observation of a Nuclear Overhauser Effect between specific protons indicates that they are close in space, which can help to assign the stereochemical configuration.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy.

Accurate Mass Determination for Molecular Formula Confirmation

For this compound, the molecular formula is C₁₂H₁₀N₂O. HRMS, typically using techniques like Electrospray Ionization (ESI), would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to a high degree of precision (typically within 5 ppm). This accurate mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Expected HRMS Data for C₁₂H₁₀N₂O:

Ion Species Calculated Exact Mass
[M+H]⁺ 199.0866
[M+Na]⁺ 221.0685

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns, often studied using tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which corresponds to the breaking of specific bonds within the molecule.

For this compound, key expected fragmentation pathways would include:

Loss of ketene: A common fragmentation for N-acetyl compounds is the loss of ketene (CH₂=C=O, 42.01 Da), which would result in an ion corresponding to the protonated indole-3-acetonitrile.

Loss of the acetyl group: Cleavage of the N-C(O) bond could lead to the loss of an acetyl radical (•COCH₃) or cation.

Cleavage of the acetonitrile group: Fragmentation could also involve the loss of the cyanomethyl radical (•CH₂CN) from the indole ring.

Analysis of these fragmentation patterns provides a fingerprint for the molecule, confirming the connectivity of the acetyl group to the indole nitrogen and the acetonitrile group to the C3 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the amide (N-acetyl) group would be prominent, typically appearing in the range of 1680-1720 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity band for the nitrile stretch would be observed in the region of 2240-2260 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile (C≡N) stretch, being a relatively non-polar bond, often gives a strong and easily identifiable signal in Raman spectra. The aromatic ring vibrations would also be Raman active.

By combining these spectroscopic techniques, a comprehensive and definitive characterization of the molecular structure of this compound can be achieved.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This powerful analytical technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of related indole structures provides valuable insights into the expected molecular geometry and packing in the solid state. For instance, the crystal structure of 2-(4-Chloro-1H-indol-3-yl)acetonitrile has been determined, revealing key structural features of the indoleacetonitrile framework. nih.gov In another related compound, 2-(1H-indol-3-ylcarbonyl)acetonitrile, the indole ring system is planar. nih.gov The crystal structure is stabilized by intermolecular C—H⋯N and N—H⋯O interactions. nih.gov

Table 1: Crystallographic Data for the Related Compound 2-(4-Chloro-1H-indol-3-yl)acetonitrile

Parameter Value
Chemical Formula C₁₀H₇ClN₂
Molecular Weight 190.63
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 7.5091 (15)
b (Å) 11.041 (2)
c (Å) 21.380 (4)
Volume (ų) 1772.6 (6)
Z 8

Data sourced from Acta Crystallographica Section E Structure Reports Online. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. The choice of technique depends on the volatility, polarity, and other physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. While specific HPLC methods for this compound are not detailed in the reviewed literature, methods for the parent compound, 1H-Indole-3-acetonitrile, are well-established and would likely be adaptable.

Reversed-phase HPLC is commonly employed for the separation of indole derivatives. nih.gov A typical method would involve a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). sielc.comshimadzu.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a mixture of indolic compounds. nih.gov Detection is commonly performed using a UV detector, as the indole ring system is chromophoric. For enhanced sensitivity and selectivity, a fluorescence detector can be used, with an excitation wavelength (λex) of around 280 nm and an emission wavelength (λem) of approximately 350 nm for many indoles. nih.gov

Table 2: Illustrative HPLC Method Parameters for Indole Compounds

Parameter Description
Column Symmetry C8
Mobile Phase Gradient of Acetonitrile and Water
Detection Fluorimetric (λex = 280 nm, λem = 350 nm)

| Application | Separation of various indole derivatives, including indole-3-acetonitrile. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

There is no specific GC-MS data available for this compound in the searched literature. However, the parent compound, 1H-Indole-3-acetonitrile, has been analyzed by GC-MS. foodb.canist.gov The NIST WebBook provides gas chromatography data for 1H-Indole-3-acetonitrile, including retention indices on different types of capillary columns. nist.gov This information is valuable for developing analytical methods and for the identification of the compound in complex mixtures. The mass spectrum of 1H-Indole-3-acetonitrile would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification. nih.gov

Table 3: Gas Chromatography Data for the Parent Compound 1H-Indole-3-acetonitrile

Column Type Active Phase Retention Index (I) Reference
Capillary HP-5MS 1814.8 Andriamaharavo, 2014 nist.gov
Capillary HP-1 1740 Bendimerad and Bendiab, 2005 nist.gov

Data sourced from the NIST Chemistry WebBook. nist.gov

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it does not have a plane of symmetry.

The compound this compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exist as a pair of enantiomers. Consequently, chiral chromatography for the purpose of enantiomeric resolution is not applicable to this compound in its native form. Chiral separation would only become relevant if the molecule were to be derivatized with a chiral reagent or if it were to form diastereomeric complexes with a chiral selector.

Theoretical and Mechanistic Insights into 1 Acetyl 1h Indol 3 Yl Acetonitrile Chemistry

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the properties of molecular systems. By calculating the electron density, DFT can determine the electronic structure and energy of a molecule, offering profound insights into its stability and reactivity. researchgate.net Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G* or 6-311++G** to perform these calculations, providing a balance of computational cost and accuracy for organic molecules. researchgate.netnih.gov

The electronic structure of (1-Acetyl-1H-indol-3-yl)acetonitrile is defined by its aromatic indole (B1671886) core and the influence of its two key substituents: the electron-withdrawing acetyl group at the N1 position and the acetonitrile (B52724) group at the C3 position.

Electronic Structure: The indole ring system is inherently planar, with the nitrogen atom (N1) typically exhibiting sp2 hybridization. nih.gov The attachment of the acetyl group to this nitrogen atom maintains this planarity and introduces significant electronic perturbations. The acetyl group's carbonyl function withdraws electron density from the indole nitrogen, which in turn affects the aromatic π-system of the entire ring.

Charge Distribution: The electron-withdrawing nature of both the N-acetyl group and the C3-acetonitrile group significantly influences the charge distribution. The oxygen atom of the acetyl group and the nitrogen atom of the nitrile group are regions of high electron density, rendering them nucleophilic. Conversely, the carbonyl carbon of the acetyl group and the carbon of the nitrile group become electron-deficient and thus electrophilic. This charge polarization is crucial for predicting intermolecular interactions and reaction pathways.

Molecular Orbital Analysis: The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated. For indole derivatives, the HOMO is typically located on the π-system of the indole ring, indicating its capacity to act as a nucleophile.

The LUMO represents the orbital to which an electron is most likely to be accepted. In this compound, the LUMO is expected to be distributed over the electron-withdrawing acetyl and acetonitrile substituents.

The HOMO-LUMO gap (Egap) is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govacs.org The presence of conjugated π-systems and electron-withdrawing groups tends to decrease the HOMO-LUMO gap. nih.gov

A hypothetical representation of frontier molecular orbital energies for a related indole derivative is shown below.

Table 1: Hypothetical Frontier Orbital Energies (DFT/B3LYP)
Molecular OrbitalEnergy (eV)Primary Location
LUMO+1-0.5Indole Ring / Substituents
LUMO-1.8Acetyl & Acetonitrile Groups
HOMO-6.2Indole π-system
HOMO-1-6.8Indole π-system

DFT calculations, particularly through the generation of Molecular Electrostatic Potential (MEP) maps, are invaluable for predicting reactive sites. MEP maps illustrate the charge distribution across a molecule, with different colors representing varying electrostatic potentials.

Red Regions: Indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be concentrated on the acetyl oxygen and the nitrile nitrogen.

Blue Regions: Indicate positive electrostatic potential, identifying electron-deficient areas that are prone to nucleophilic attack. These would be found around the hydrogen atoms and, most significantly, the acetyl carbonyl carbon.

Green Regions: Represent neutral or weakly polarized areas.

Based on the electronic properties, the primary active sites for this compound can be predicted:

Nucleophilic Attack: The methylene (B1212753) bridge (-CH2-) between the indole ring and the nitrile group is activated by both the indole ring and the nitrile. The protons on this carbon are acidic and can be abstracted by a base to form a stabilized carbanion, which can then act as a nucleophile.

Electrophilic Attack: The indole ring, despite being deactivated by the N-acetyl group, can still undergo electrophilic substitution, although under harsher conditions than unsubstituted indole. The C2 position remains a potential site for electrophilic attack.

Addition Reactions: The carbonyl carbon of the acetyl group and the carbon of the nitrile group are electrophilic centers that can undergo nucleophilic addition.

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around its single bonds.

Rotational Barriers: Key rotations include the bond between the indole C3 atom and the methylene carbon, and the bond between the indole N1 atom and the acetyl carbon. DFT calculations can quantify the energy barriers associated with these rotations, revealing the most stable conformers.

Planarity and Torsion: While the indole ring itself is planar, the substituents may be twisted out of this plane. For instance, in the crystal structure of the related 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is significantly twisted away from the indole plane. nih.gov A similar deviation is expected for the title compound.

Intramolecular Interactions: Analysis of the molecular structure can reveal potential non-covalent intramolecular interactions, such as C-H···O or C-H···N hydrogen bonds. These weak interactions can play a significant role in stabilizing specific conformations. Studies on related molecules like 2-(1H-indol-3-ylcarbonyl)acetonitrile have identified extensive intermolecular hydrogen bonding networks (N-H···O and C-H···N), which underscores the potential for such interactions in the solid state. nih.gov

Reaction Mechanism Elucidation

Understanding the precise steps through which this compound participates in chemical reactions is crucial for optimizing reaction conditions and predicting products. Theoretical calculations provide a pathway to map these complex transformations.

For any proposed reaction mechanism, DFT can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate.

Transition State (TS): The TS represents the energetic barrier that must be overcome for reactants to be converted into products. By analyzing the geometry and vibrational frequencies of the TS, chemists can confirm the nature of the transformation.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate. DFT calculations can provide quantitative estimates of these barriers, allowing for comparison between different potential reaction pathways. While specific data for the title compound is not available, the table below illustrates typical data obtained from such an analysis for a hypothetical reaction.

Table 2: Hypothetical Reaction Energy Profile
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting Materials
Transition State 1 (TS1)+15.2Activation energy for intermediate formation
Intermediate-5.6A stable species formed during the reaction
Transition State 2 (TS2)+10.8Activation energy for product formation
Products-20.1Final Products

Many reactions involving indole derivatives proceed through multi-step catalytic cycles involving various intermediates. Mechanistic studies on the related compound, 3-cyanoacetyl indole, provide a template for the types of transformations this compound might undergo. nih.gov

Key Intermediates: In multi-component reactions, the activated methylene group of the acetonitrile moiety is key. Base-catalyzed deprotonation can lead to the formation of a nucleophilic enolate-type intermediate. This intermediate can then participate in a variety of classical organic reactions.

Knoevenagel Condensation: Reaction with an aldehyde would initially form a Knoevenagel condensation product. nih.gov

Michael Addition: The Knoevenagel product, being an electron-deficient alkene, can then act as a Michael acceptor for another nucleophile. Alternatively, the initial carbanion can act as a Michael donor. nih.gov

Cyclization: Subsequent intramolecular reactions, such as nucleophilic addition followed by cyclization and elimination, can lead to the formation of complex heterocyclic systems like substituted pyrans or pyridines. nih.gov

Catalytic Cycles: These reactions are often catalyzed by bases (like piperidine (B6355638) or triethylamine) or acids. nih.gov The catalyst's role is typically to facilitate the formation of the initial reactive intermediate, which then enters a catalytic cycle. For example, a base would deprotonate the methylene group to start the cycle and would be regenerated in a later step. The investigation of these cycles involves identifying all intermediates and transition states connecting them, providing a complete picture of the reaction mechanism. Recent research has shown pathways for converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which proceed through nitronate intermediates and spiro-isoxazole structures, highlighting the complex rearrangements indole derivatives can undergo. nih.govmdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are computational or mathematical models that aim to establish a relationship between the chemical structures of a series of compounds and their reactivity or other properties. These studies are instrumental in understanding reaction mechanisms, predicting the reactivity of new compounds, and guiding the synthesis of molecules with desired characteristics.

Correlation of Structural Modifications with Chemical Reactivity and Synthetic Outcomes

The reactivity of the indole nucleus and its derivatives, including this compound, is significantly influenced by the nature and position of substituents on the indole ring. The N-acetyl group in this compound acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution reactions compared to unsubstituted indole. nih.gov This is because the lone pair of electrons on the nitrogen atom is delocalized into the acetyl carbonyl group, making it less available to participate in the aromatic system of the pyrrole (B145914) ring.

The Hammett equation is a valuable tool in QSPR studies to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org For indole derivatives, Hammett-type correlations have been used to relate reaction rates and equilibrium constants to substituent constants (σ). acs.orgacs.org For instance, a positive ρ (rho) value in a Hammett plot for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. wikipedia.org

While specific kinetic data for a wide range of reactions of this compound are not extensively available, the principles of QSPR can be illustrated by examining the effects of various substituents on the reactivity of the parent indole-3-acetonitrile (B3204565) scaffold in other contexts, such as biological activity, which is intrinsically linked to chemical reactivity. For example, a study on indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production showed that substitutions on the indole ring significantly impact their biological activity. nih.govnih.gov

The following interactive data table summarizes the inhibitory activity of various substituted indole-3-acetonitriles. This data can serve as a surrogate for chemical reactivity in a biological system, demonstrating how structural modifications influence the molecule's behavior.

Data derived from studies on the biological activity of indole derivatives, which serves as an indicator of chemical reactivity in a biological context. nih.govnih.gov

From this data, it can be inferred that both electronic and steric factors of the substituents play a crucial role in determining the molecule's activity. For instance, the introduction of a methoxy (B1213986) or fluoro group at the C5 position alters the electron density of the indole ring, thereby affecting its interaction with biological targets. Similarly, substitution at the N1 position, such as with a methyl group, can influence both the electronic nature and the steric accessibility of the indole core.

Development of Predictive Models for Chemical Behavior

The development of predictive models for chemical behavior is a rapidly advancing field, largely driven by progress in machine learning and computational chemistry. nih.govarocjournal.compharmaceutical-technology.com These models aim to predict various aspects of a molecule's behavior, such as reaction outcomes, regioselectivity, and reaction rates, based on its structure. nih.govnih.gov For a compound like this compound, predictive models could be developed to forecast its reactivity in various chemical transformations.

The general workflow for creating such a predictive model involves several key steps:

Data Collection: A large dataset of reactions involving indole derivatives with known outcomes is required. This data can be sourced from experimental literature or high-throughput screening.

Descriptor Calculation: A set of numerical descriptors that represent the structural and electronic features of the reactant molecules is calculated. These can include quantum chemical descriptors (e.g., atomic charges, orbital energies), topological descriptors, and steric parameters.

Model Training: A machine learning algorithm, such as a random forest or a neural network, is trained on the dataset. pharmaceutical-technology.com The algorithm learns the complex relationships between the molecular descriptors and the observed reaction outcomes.

Model Validation: The predictive power of the model is assessed using a separate test set of reactions that were not used during the training process.

For instance, a random forest model could be trained to predict the yield of a particular reaction of substituted indoles. pharmaceutical-technology.com The input for the model would be a vector of descriptors for each reactant, and the output would be the predicted reaction yield. The model would consist of an ensemble of decision trees, each trained on a random subset of the data, and the final prediction would be an average of the predictions from all the trees.

While a specific predictive model for this compound has not been reported, the methodologies are well-established and could be applied to this compound and its derivatives. The development of such models would be highly valuable for streamlining synthetic efforts and for the in-silico design of new indole-based compounds with tailored reactivity and properties. nih.gov

The following table lists some of the common molecular descriptors that could be used in a QSPR model for predicting the reactivity of this compound and its derivatives.

By correlating these descriptors with experimental reactivity data, robust predictive models can be built to guide the synthesis and application of this compound and other indole derivatives.

Academic Research Perspectives and Future Directions in Chemical Sciences

Role as a Privileged Scaffold in Advanced Organic Synthesis Research

The acetyl group at the N1 position and the reactive acetonitrile (B52724) moiety at the C3 position make (1-Acetyl-1H-indol-3-yl)acetonitrile a versatile building block. The acetyl group serves as a removable protecting group that also modulates the nucleophilicity of the indole (B1671886) ring, while the methylene (B1212753) group of the acetonitrile substituent is activated for a variety of chemical transformations.

This compound is a valuable starting material for constructing more elaborate molecular architectures. Its activated methylene and nitrile functionalities allow it to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. A significant area of application is in multicomponent reactions (MCRs), which enable the rapid assembly of complex heterocyclic systems from three or more starting materials in a single synthetic operation. nih.gov

Research on analogous compounds, such as 3-cyanoacetyl indole, demonstrates the potential of the cyanomethyl group in building diverse heterocyclic libraries. researchgate.net These reactions often proceed through an initial Knoevenagel condensation followed by cyclization pathways. For instance, three-component reactions involving 3-cyanoacetyl indole, various aldehydes, and other reagents have been used to synthesize complex pyrimidine (B1678525) and tetrazolopyrimidine derivatives. mdpi.com These established methodologies suggest a clear path for using this compound to access novel and potentially bioactive scaffolds. The N-acetyl group can influence regioselectivity and reactivity in these transformations and can be removed in a later step to reveal the free indole N-H, providing another point for molecular diversification.

Product ClassReaction TypeReactants (Illustrative Analogy)Potential Products from this compound
TetrazolopyrimidinesMulticomponent ReactionAldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole mdpi.com1-Acetyl-indol-3-yl substituted tetrazolopyrimidines
PyridinonesMulticomponent ReactionAromatic aldehydes, malononitrile (B47326), 3-cyanoacetyl indole researchgate.net1-Acetyl-indol-3-yl substituted pyridinones
Pyrrolidines[3+2] CycloadditionAzomethine ylidesSpiro-pyrrolidine-indole scaffolds
Pyrido[1,2-a]indolesCascade ReactionCH-acids (e.g., nitromethane) rsc.orgSubstituted pyrido[1,2-a]indoles (via N-propargyl derivative)

The unique structural features of this compound make it an ideal substrate for developing and testing new synthetic methods. The C-H bonds of the methylene group are activated by the adjacent electron-withdrawing nitrile group, making them targets for novel C-H functionalization reactions.

Recent advances in catalysis have focused on the direct modification of such bonds. Furthermore, the nitrile group itself can participate in unique transformations. For example, DBU-catalyzed reactions of N-propargylated indole-2-carbonitriles with CH-acids like nitromethane (B149229) (an aza-Henry reaction) lead to the formation of complex fused heterocyclic systems. rsc.org Applying this type of cascade reaction to a suitably modified this compound could provide rapid access to novel polycyclic indole alkaloids. The development of catalytic systems that can selectively activate and transform the different reactive sites within the molecule (the acetyl group, the aromatic ring, the methylene group, and the nitrile) remains a fertile ground for research.

Interdisciplinary Research Opportunities in Chemical Biology (as a chemical tool, not biological effect)

Beyond its role in synthesis, this compound and its derivatives hold potential as chemical tools for exploring biological systems. The indole scaffold can be engineered into probes that report on specific biological events or environments.

A promising application is in the development of activatable fluorogenic probes for molecular imaging. Recent work has focused on creating probes for the shortwave infrared (SWIR) window, which allows for deeper tissue imaging with higher contrast. acs.org These probes are often constructed from dye scaffolds that can be chemically modified with targeting ligands and quencher groups that are cleaved by specific enzymes, such as those overexpressed in cancer cells. The synthesis of hemicyanine dyes, for instance, has utilized indole-based aldehydes as key building blocks. acs.org The structural amenability of this compound makes it a candidate for derivatization into such advanced imaging agents, where the acetonitrile group could be transformed into a linker for attaching peptides or other biomolecules.

Addressing Challenges in Scalable and Cost-Effective Synthesis

The translation of promising laboratory-scale syntheses to industrial production requires processes that are safe, scalable, and cost-effective. Traditional batch synthesis methods can be inefficient and hazardous, particularly when dealing with exothermic reactions or unstable intermediates. nih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages. nih.govijprajournal.com

Flow chemistry enables superior control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and can significantly increase productivity. nih.govresearchgate.net The synthesis of indole derivatives has been shown to benefit from flow-based technologies, including for hydrogenation and N-alkylation reactions. researchgate.net The synthesis of this compound, which involves the acetylation of the indole nitrogen and the introduction of the acetonitrile side chain, could be streamlined using a multi-step continuous flow process. researchgate.net This would reduce manual handling, improve reproducibility, and allow for on-demand production, which is highly desirable for manufacturing active pharmaceutical ingredients and other high-value chemicals. ijprajournal.com

Challenge in Batch SynthesisFlow Chemistry SolutionBenefit
Poor Heat Transfer / Thermal RunawayHigh surface-area-to-volume ratio in microreactors nih.govEnhanced safety, ability to use higher temperatures
Handling of Hazardous ReagentsIn-situ generation and immediate consumption nih.govMinimized risk of exposure and decomposition
Long Reaction TimesSuperheating solvents above their boiling point using back-pressure regulators nih.govIncreased reaction rates and throughput
Scalability IssuesScaling out by running multiple reactors in parallel or running for longer times nih.govPredictable scalability from lab to production
Multi-step Manual OperationsTelescoped or integrated multi-step synthesis researchgate.netReduced waste, time, and cost

Emerging Trends and Unexplored Reactivity in Acetylated Indole Acetonitrile Chemistry

Future research into this compound is likely to focus on several emerging areas. The use of acetonitrile itself as a versatile C2 building block is a growing trend in organic synthesis. ntnu.no This perspective encourages the development of novel reactions that leverage the entire acetonitrile unit, not just the acidity of the methylene protons or the chemistry of the nitrile group.

One area of unexplored reactivity involves the N-acetyl group. While often considered a simple protecting group, it electronically modifies the indole ring, making it more electron-deficient and altering its behavior in electrophilic substitution and metal-catalyzed cross-coupling reactions. A systematic study of how the N-acetyl group influences the reactivity of the C-H bonds on the benzene (B151609) portion of the indole core could unlock new strategies for late-stage functionalization.

Furthermore, the development of novel 1-acyloxyindoles highlights a trend towards exploring N(1)-substituted indoles with unique properties. nih.gov The transformation of the N-acetyl group of this compound into other functionalities, or its participation in intramolecular cyclization reactions, remains largely unexplored and could lead to the discovery of novel chemical transformations and molecular scaffolds.

Q & A

Basic Question: What are the recommended synthetic routes for (1-Acetyl-1H-indol-3-yl)acetonitrile, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves acetylation of indole derivatives. For example, analogous compounds like 2-(4-Methoxy-1H-indol-3-yl)acetonitrile are synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by nitrile group introduction . To optimize purity:

  • Use acetonitrile salt-out extraction or low-temperature phase separation to isolate the product from aqueous mixtures .
  • Validate purity via HPLC with charged aerosol detection, employing step-down gradient elution profiles to resolve regioisomers .

Basic Question: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, similar indole derivatives were analyzed with an R factor of 0.088 using single-crystal X-ray diffraction .
  • NMR/IR spectroscopy : Compare experimental IR spectra (e.g., C≡N stretch at ~2250 cm⁻¹) and ¹H/¹³C NMR data to computational models .

Advanced Question: How can contradictions in crystallographic data (e.g., bond length discrepancies) be addressed during refinement?

Methodological Answer:

  • Employ SHELXL with high-resolution data (e.g., <1.0 Å) to reduce overparameterization. Use restraints for disordered regions and validate against simulated annealing results .
  • Cross-check with spectroscopic data (e.g., IR/Raman) to confirm functional group geometry .

Advanced Question: What experimental strategies mitigate solubility challenges in polar aprotic solvents?

Methodological Answer:

  • Phase separation : Induce crystallization via acetonitrile-water low-temperature extraction (−20°C) or salt-out methods (e.g., Na₂SO₄) .
  • Solvent screening : Use the IUPAC-NIST Solubility Database to identify co-solvents (e.g., acetone-acetonitrile mixtures) for improved dissolution .

Methodological Question: How can chromatographic separation of this compound be optimized in complex matrices?

Methodological Answer:

  • DOE optimization : Apply a two-level factorial design to adjust GC-FID variables (e.g., column temperature, carrier gas flow rate). For example, ethanol/acetonitrile separation was achieved with a resolution >1.5 using this approach .
  • HPLC gradient elution : Use a C18 column with acetonitrile-water gradients (e.g., 10–90% over 20 min) and charged aerosol detection for baseline separation .

Advanced Question: How should researchers handle stability issues related to acetonitrile degradation in stored samples?

Methodological Answer:

  • Storage conditions : Store at −20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which hydrolyzes nitriles to amides .
  • Stability testing : Monitor via LC-MS for cyanide byproducts (e.g., using derivatization with DNPH) .

Advanced Question: What methodologies resolve discrepancies in biological activity data (e.g., antimicrobial assays)?

Methodological Answer:

  • Replicate studies : Use triplicate experiments with controls (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide as a reference) .
  • Dose-response curves : Apply nonlinear regression to quantify IC₅₀ values, ensuring solvent (e.g., DMSO) concentrations are <1% to avoid cytotoxicity .

Tables for Key Data

Table 1: Crystallographic Refinement Parameters (Example)

ParameterValueReference
R factor0.088
Mean (C–C) bond0.005 Å
Data/parameter ratio18.0

Table 2: Solubility Optimization Methods

MethodConditionsReference
Salt-out extractionNa₂SO₄, 25°C
Low-temperature extraction−20°C, 12 h
Co-solvent systemAcetone:ACN (1:1 v/v)

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Feasible Synthetic Routes

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Reactant of Route 1
(1-Acetyl-1H-indol-3-yl)acetonitrile
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Reactant of Route 2
(1-Acetyl-1H-indol-3-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.